3-Chloro vs. 2-Chloro Regioisomer Comparison
The target compound is regioisomeric with 2-chlorobenzo[d]oxazole-5-sulfonamide (CAS 1001417-15-7). Both share the identical molecular formula C7H5ClN2O3S and molecular weight 232.64 g/mol, yet the position of the chloro substituent differs—3-position (1,2-benzoxazole scaffold) versus 2-position (1,3-benzoxazole scaffold) . This regioisomerism fundamentally alters the electronic distribution within the heterocyclic ring and the steric accessibility of the chloro leaving group, directly impacting SNAr reaction kinetics and regioselectivity in subsequent functionalization steps [1].
Identical formula, distinct connectivity and reactivity.
Procurement of wrong regioisomer alters synthetic outcomes.
| Evidence Dimension | Chloro substituent position and scaffold isomerism |
|---|---|
| Target Compound Data | 3-chloro on 1,2-benzoxazole scaffold; InChIKey: (not publicly available for this compound; SMILES: NS(=O)(=O)C1=CC2=C(ON=C2Cl)C=C1) |
| Comparator Or Baseline | 2-chloro on 1,3-benzoxazole scaffold (CAS 1001417-15-7); InChIKey: OPZHNXMWZDWSML-UHFFFAOYSA-N |
| Quantified Difference | Regioisomeric: identical molecular formula (C7H5ClN2O3S) and molecular weight (232.64 g/mol), but distinct IUPAC nomenclature, InChIKey, and scaffold connectivity |
| Conditions | Structural comparison via IUPAC nomenclature and canonical SMILES analysis |
Why This Matters
Procurement of the incorrect regioisomer will yield a different synthetic intermediate with altered reactivity, potentially derailing a medicinal chemistry SAR campaign or requiring complete re-optimization of coupling conditions.
- [1] Nbinno. Optimizing Organic Synthesis with 3-Chloro-1,2-benzoxazole. Accessed April 2026. View Source
